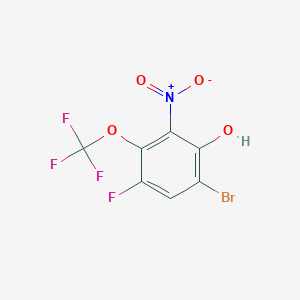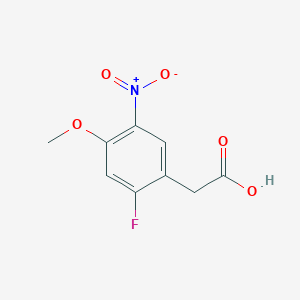![molecular formula C10H11N3O4 B12847163 Benzo[1,3]dioxole-5-carboxylic acid hydrazinocarbonylmethyl-amide](/img/structure/B12847163.png)
Benzo[1,3]dioxole-5-carboxylic acid hydrazinocarbonylmethyl-amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo[1,3]dioxole-5-carboxylic acid hydrazinocarbonylmethyl-amide is a complex organic compound that features a benzo[1,3]dioxole ring system. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The benzo[1,3]dioxole moiety is known for its presence in various bioactive molecules, making this compound a subject of research for its potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[1,3]dioxole-5-carboxylic acid hydrazinocarbonylmethyl-amide typically involves multiple steps. One common route starts with the preparation of 1,3-benzodioxole-5-carboxylic acid. This can be achieved through the oxidation of 1,3-benzodioxole using potassium permanganate in an acidic medium . The resulting carboxylic acid is then converted to its corresponding acid chloride using thionyl chloride.
The acid chloride is subsequently reacted with hydrazine to form the hydrazide intermediate. This intermediate is then treated with formaldehyde and a suitable amine to yield the final product, this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively recent emergence in research. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
Benzo[1,3]dioxole-5-carboxylic acid hydrazinocarbonylmethyl-amide can undergo various chemical reactions, including:
Oxidation: The benzo[1,3]dioxole ring can be oxidized under strong oxidative conditions.
Reduction: The hydrazinocarbonylmethyl-amide moiety can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carboxylic acid or amide functionalities.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or esters.
Applications De Recherche Scientifique
Benzo[1,3]dioxole-5-carboxylic acid hydrazinocarbonylmethyl-amide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to interfere with cellular processes.
Materials Science: Used in the synthesis of novel materials with unique electronic properties.
Biological Studies: Studied for its interactions with various biological targets, including enzymes and receptors.
Mécanisme D'action
The mechanism of action of Benzo[1,3]dioxole-5-carboxylic acid hydrazinocarbonylmethyl-amide involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects by binding to and inhibiting the activity of certain enzymes involved in cancer cell proliferation . This inhibition leads to cell cycle arrest and apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Benzodioxole-5-carboxylic acid: A precursor in the synthesis of the target compound.
Piperonylic acid: Another compound with a similar benzo[1,3]dioxole ring system.
Uniqueness
Benzo[1,3]dioxole-5-carboxylic acid hydrazinocarbonylmethyl-amide is unique due to its hydrazinocarbonylmethyl-amide moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research in various scientific fields.
Propriétés
Formule moléculaire |
C10H11N3O4 |
|---|---|
Poids moléculaire |
237.21 g/mol |
Nom IUPAC |
N-(2-hydrazinyl-2-oxoethyl)-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C10H11N3O4/c11-13-9(14)4-12-10(15)6-1-2-7-8(3-6)17-5-16-7/h1-3H,4-5,11H2,(H,12,15)(H,13,14) |
Clé InChI |
VIFXTJJUIHLFOS-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)C(=O)NCC(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-(2-Phenoxyethoxy)phenyl)-8-chloroimidazo[1,2-a]pyrazine](/img/structure/B12847083.png)
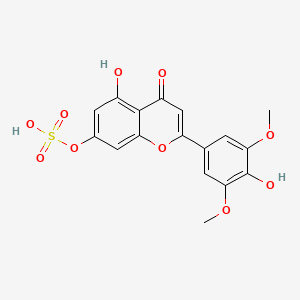
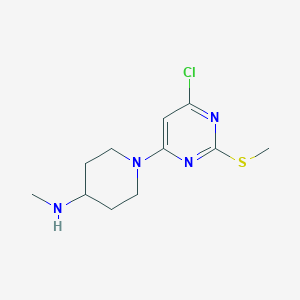
![(5'-Hexyl-[2,2'-bithiophen]-5-yl)trimethylstannane](/img/structure/B12847100.png)

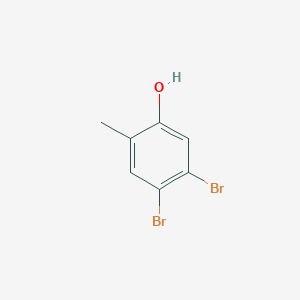
![3-(3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B12847124.png)

![4'-Tert-butyl[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B12847133.png)

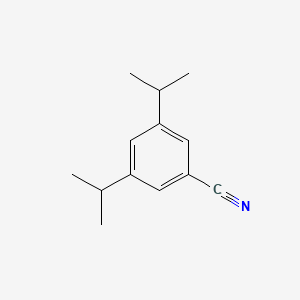
![(Perfluoro-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylsilane)](/img/structure/B12847143.png)
